1-{1-[(3-Cyanophenyl)methyl]piperidin-4-yl}-3-(2-phenylphenyl)-1-(pyridin-3-ylmethyl)urea
Overview
Description
BPU-11 is a HCN4 CLP ligand. It acts by modulating channel function and completely abolishing the cAMP-induced shift in V1/2.
Scientific Research Applications
Corrosion Inhibition
Mannich bases like 1-{1-[(3-Cyanophenyl)methyl]piperidin-4-yl}-3-(2-phenylphenyl)-1-(pyridin-3-ylmethyl)urea have been explored for their effectiveness as corrosion inhibitors. A study demonstrated their use in protecting mild steel surfaces in hydrochloric acid solutions, indicating their potential in industrial applications (Jeeva et al., 2015).
Anticancer Activity
Compounds structurally similar to 1-{1-[(3-Cyanophenyl)methyl]piperidin-4-yl}-3-(2-phenylphenyl)-1-(pyridin-3-ylmethyl)urea have shown promise in anticancer research. A study synthesized and evaluated urea derivatives for their antiproliferative effects against various cancer cell lines, demonstrating significant potential in cancer treatment (Feng et al., 2020).
Antimicrobial Activity
Research has also been conducted on similar urea derivatives for their antimicrobial properties. One study synthesized N-substituted ureas and evaluated their antifungal and antibacterial activity, showing moderate effectiveness in this field (Reddy et al., 2003).
Solvolysis Catalysis
Urea derivatives have been studied for their role in catalyzing solvolysis reactions. A specific study focused on the solvolysis of N,N-bis(2-picolyl)ureas in alcohol solvents, providing insight into the mechanistic aspects of such reactions (Belzile et al., 2014).
Inhibitor Development
Compounds with urea structures have been utilized in the development of inhibitors for various enzymes. For instance, 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors were synthesized to inhibit soluble epoxide hydrolase, a key enzyme in inflammatory pain (Rose et al., 2010).
Crystal Engineering for Nonlinear Optics
Urea derivatives have been used in crystal engineering to develop materials with nonlinear optical behavior. Their ability to form specific molecular complexes is leveraged for designing materials with desirable properties (Muthuraman et al., 2001).
properties
IUPAC Name |
1-[1-[(3-cyanophenyl)methyl]piperidin-4-yl]-3-(2-phenylphenyl)-1-(pyridin-3-ylmethyl)urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31N5O/c33-21-25-8-6-9-26(20-25)23-36-18-15-29(16-19-36)37(24-27-10-7-17-34-22-27)32(38)35-31-14-5-4-13-30(31)28-11-2-1-3-12-28/h1-14,17,20,22,29H,15-16,18-19,23-24H2,(H,35,38) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIRFZUAAAFHFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N(CC2=CN=CC=C2)C(=O)NC3=CC=CC=C3C4=CC=CC=C4)CC5=CC(=CC=C5)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{1-[(3-Cyanophenyl)methyl]piperidin-4-yl}-3-(2-phenylphenyl)-1-(pyridin-3-ylmethyl)urea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.